(But-3-yn-1-yl)cyclopentane
Description
(But-3-yn-1-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane ring substituted with a but-3-yn-1-yl group. The compound’s structure (C₉H₁₄) includes a terminal alkyne moiety (triple bond at C3–C4) on the butyl chain, which confers distinct electronic and steric properties. While direct experimental data on this compound are sparse in the provided evidence, its reactivity and applications can be inferred from structurally related cyclopentane derivatives and alkynyl-substituted hydrocarbons.
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
but-3-ynylcyclopentane |
InChI |
InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h1,9H,3-8H2 |
InChI Key |
OMYWKSZLTXAMIG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below contrasts (But-3-yn-1-yl)cyclopentane with key analogs:
Key Observations :
Reactivity and Stability
Combustion and Radical Formation
Cyclopentane derivatives often form resonance-stabilized radicals during oxidation. For example:
- Cyclopentane and cyclopentene generate allyl radicals via H-abstraction, which delay ignition due to stabilization .
- In contrast, the alkyne group in (But-3-yn-1-yl)cyclopentane may promote faster decomposition pathways, as triple bonds are prone to radical addition or polymerization. This could result in lower autoignition temperatures compared to cyclopentane.
Biodegradability
- Simple alicyclic hydrocarbons like cyclopentane and cyclohexane are rapidly biodegraded under sulfate-rich conditions .
- Substitution patterns critically influence biodegradation rates. For example, dimethylcyclopentane isomers degrade slower due to steric hindrance . The bulky butynyl group in the target compound may similarly impede microbial activity, reducing biodegradability relative to methyl- or ethyl-substituted analogs.
Industrial Use
- The alkyne substituent in (But-3-yn-1-yl)cyclopentane likely exacerbates flammability risks, limiting its utility in refrigeration.
- Cyclopentane derivatives are prominent in pharmaceutical building blocks (e.g., 1,3-disubstituted cyclopentanes) . The terminal alkyne in the target compound could enable click chemistry applications, though toxicity concerns may require mitigation.
Environmental Considerations
- However, the target compound’s instability and flammability may offset these advantages.
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